molecular formula C6H8Cl2N4 B6185614 [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2624141-19-9

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B6185614
CAS No.: 2624141-19-9
M. Wt: 207.06 g/mol
InChI Key: CYWUKCBLKSGNSB-UHFFFAOYSA-N
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Description

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a compound belonging to the class of triazolopyridine derivatives. These compounds are known for their diverse biochemical, clinical, and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for further research in enzyme inhibition studies .

Medicine

Its ability to inhibit specific enzymes makes it a promising candidate for the development of new therapeutic agents .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]triazolo[1,5-a]pyridine
  • [1,2,3]triazolo[1,5-a]pyridine
  • [1,2,3]triazolo[4,5-b]pyridine
  • [1,2,3]triazolo[4,5-c]pyridine

Uniqueness

Compared to these similar compounds, [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride exhibits unique properties due to its specific structural arrangement.

Properties

CAS No.

2624141-19-9

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H

InChI Key

CYWUKCBLKSGNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)N.Cl.Cl

Purity

95

Origin of Product

United States

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